![molecular formula C8H8N2O B11759309 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11759309.png)
4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of novel organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity. Pathways such as the PI3K/Akt/mTOR signaling pathway have been implicated in its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine
- 1H-pyrrolo[2,3-d]pyrimidine
Comparison: Compared to these similar compounds, 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibits unique properties due to the presence of the methyl group and the specific arrangement of the fused rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-methyl-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-5-3-9-4-7-6(5)2-8(11)10-7/h3-4H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
JFVCMYNHNHVONA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC2=C1CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


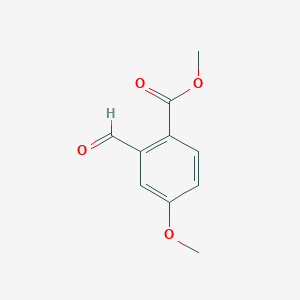

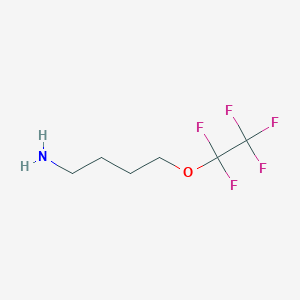
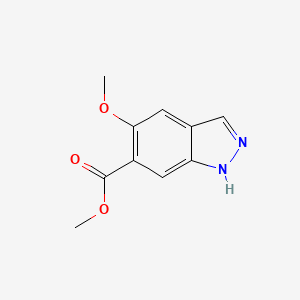
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
![1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
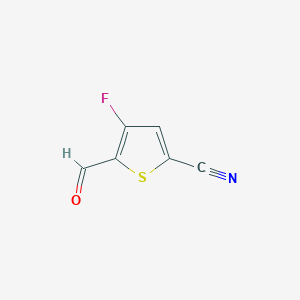
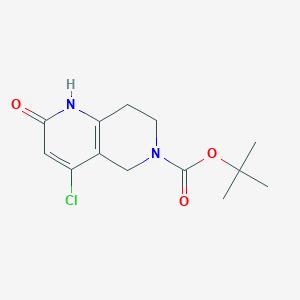
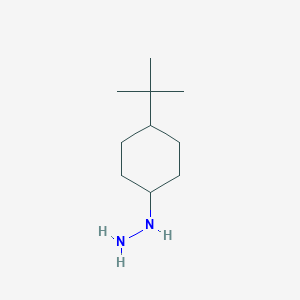
![4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759265.png)
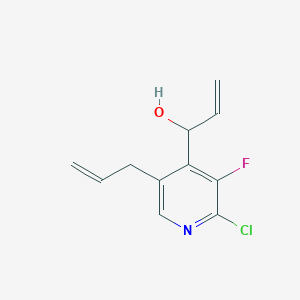
![2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B11759271.png)
![(1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B11759277.png)
